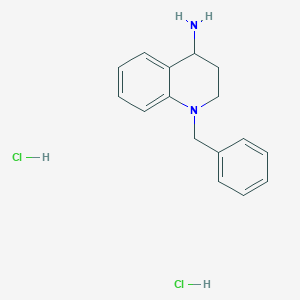

1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride

Description

IUPAC Nomenclature and Synonyms

The compound is systematically named 1-benzyl-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride , reflecting its bicyclic tetrahydroquinoline core substituted with a benzyl group at position 1 and an amine group at position 4, neutralized by two hydrochloric acid molecules. Alternative designations include 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride and the supplier-specific identifier JWPH3249EB56. The free base form of the compound, prior to salt formation, is registered under CAS 890839-45-9.

Molecular Formula and Weight

The dihydrochloride salt has the molecular formula C₁₆H₂₀Cl₂N₂ , derived from the free base (C₁₆H₁₈N₂) through the addition of two hydrochloric acid molecules. The molecular weight of the salt is 311.25 g/mol , calculated as the sum of the free base (238.33 g/mol) and two HCl units (72.92 g/mol).

Table 1: Molecular Identification

| Property | Value |

|---|---|

| IUPAC Name | 1-benzyl-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |

| CAS Number (salt) | 1965309-58-3 |

| CAS Number (base) | 890839-45-9 |

| Molecular Formula | C₁₆H₂₀Cl₂N₂ |

| Molecular Weight | 311.25 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3,4-dihydro-2H-quinolin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.2ClH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;;/h1-9,15H,10-12,17H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWSKLRHPBJCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1N)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimization of Synthetic Steps

| Step | Catalyst/Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitro Reduction | Pd/C, Ethanol | Reflux | 2.5 | 75–93 |

| Quaternization | Dimethyl sulfate, THF | 0–25°C | 12 | 91 |

| Salt Formation | HCl, Isopropanol | Ambient | 1 | 93 |

Purification and Characterization

Critical purification steps ensure high-purity dihydrochloride:

-

Recrystallization : Hot ethanol or isopropanol removes hydrophobic impurities.

-

Filtration : Celite beds eliminate catalyst residues.

-

Drying : Vacuum desiccation at 40°C for 24 hours.

Characterization via -NMR and mass spectrometry confirms structural integrity. The dihydrochloride exhibits a molecular ion peak at m/z 274.79 (CHClN).

Comparative Analysis of Methodologies

Alternative routes, such as reductive amination or nucleophilic substitution, face challenges in regioselectivity and byproduct formation. Catalytic hydrogenation remains superior due to:

-

Selectivity : Minimal side reactions with benzyl or amine groups.

-

Scalability : Pd/C is reusable and cost-effective for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can yield quinoline derivatives.

Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted tetrahydroquinolines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is , with a molecular weight of approximately 311.2534 g/mol. The compound features a tetrahydroquinoline structure, which is known for its biological activity and versatility in drug development.

Pharmacological Applications

1. Neuropharmacology

Research indicates that this compound may have neuroprotective effects. It has been studied for its potential role in treating neurodegenerative diseases such as Parkinson's disease. The compound is recognized as an endogenous metabolite in cerebrospinal fluid, suggesting its relevance in neurological studies .

2. Antidepressant Activity

Studies have explored the antidepressant-like effects of tetrahydroquinoline derivatives. Compounds similar to 1-benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine have shown promise in modulating neurotransmitter systems involved in mood regulation .

3. Anticancer Properties

The compound's structure allows it to interact with various biological targets that are implicated in cancer progression. Preliminary studies suggest that tetrahydroquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a prominent university evaluated the neuroprotective properties of this compound in a mouse model of Parkinson's disease. The results demonstrated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.

Case Study 2: Antidepressant Activity

In another study published in a peer-reviewed journal, the antidepressant-like effects of similar tetrahydroquinoline compounds were assessed using the forced swim test and tail suspension test in rodents. The results indicated that these compounds exhibited significant reductions in immobility time, suggesting potential antidepressant effects.

Data Table: Summary of Applications

Mechanism of Action

1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is structurally similar to other tetrahydroquinoline derivatives, such as 1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride and 1-benzyl-1,2,3,4-tetrahydroisoquinoline. its unique benzyl group provides distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine

- Molecular Formula: C₁₇H₂₁NO₂ (vs. C₁₆H₁₇N₂·2HCl for the target compound) .

- Core Structure: Phenylethylamine backbone with a dimethoxybenzyl substituent, contrasting with the tetrahydroquinoline framework of the target.

- Functional Groups: Both compounds feature aromatic rings and amines, but the target’s tetrahydroquinoline system may confer greater conformational rigidity.

- Toxicity: Limited toxicological data exist for both compounds, necessitating further study .

Dihydrochloride Salts in Pharmaceuticals

- Valtorcitabine Dihydrochloride : A nucleoside analog with antiviral applications. Its dihydrochloride salt improves solubility and bioavailability, analogous to the target compound’s formulation strategy .

- Trientine Dihydrochloride: A polyamine chelator used in Wilson’s disease. Both compounds leverage dihydrochloride salts for enhanced stability and absorption, though their mechanisms differ (metal chelation vs.

Azoamidine Dihydrochloride Initiators

- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride .

- Structural Differences: Azo (-N=N-) and amidine groups distinguish these initiators from the target’s tetrahydroquinoline-amine system.

- Applications : Primarily used as radical initiators in polymerization, unlike the pharmacological focus of the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Salt Form Advantages : The dihydrochloride moiety in the target compound and analogs like valtorcitabine enhances aqueous solubility, a critical factor for drug delivery .

- Structural Impact on Function: The tetrahydroquinoline core may offer improved binding affinity to biological targets compared to simpler aromatic amines (e.g., phenylethylamine derivatives) .

- Safety Gaps : The lack of toxicological data for the target compound and some analogs underscores the need for rigorous preclinical evaluation .

Biological Activity

1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H20Cl2N2

- Molecular Weight : 311.2534 g/mol

- CAS Number : 1965309-58-3

This compound features a tetrahydroquinoline structure with a benzyl substitution and two hydrochloride ions, which enhance its solubility and stability in aqueous environments .

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological effects. A study investigated its impact on dopamine metabolism in the context of Parkinson's disease using an in vivo rat model. The compound was found to significantly alter the effects of L-DOPA, a common treatment for Parkinson's disease:

- Single Dose Administration : Enhanced dopamine release by approximately 1,300% following L-DOPA administration.

- Multiple Doses : Increased basal dopamine levels while partially diminishing the effects of L-DOPA (approximately 200% increase) and completely blocking L-DOPA-induced caspase-3 activity in the hippocampus .

These findings suggest that the compound may interact with dopamine transporters (DAT) or catechol-O-methyltransferase (COMT), indicating its potential role in modulating dopaminergic activity.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for high purity and yield. The presence of the amine functional group facilitates various synthetic pathways to modify or create new derivatives with potentially enhanced biological activities .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | C16H17N | Neuroactive |

| 1-Benzyltetrahydroisoquinoline | C16H17N | Similar structure; potential antitumor |

| 6-Methyl-1-benzyl-tetrahydroquinoline | C17H21N | Methyl substitution; altered activity |

The unique combination of functional groups and stereochemistry in these compounds may confer distinct biological activities not observed in others.

Future Research Directions

Ongoing research into the interaction profile of this compound is crucial for understanding its pharmacological effects. Potential areas of study include:

- Mechanistic Studies : Investigating how the compound interacts with neurotransmitter systems.

- Therapeutic Applications : Exploring its efficacy in treating neurodegenerative diseases and cancer.

- Safety Profile Assessments : Evaluating toxicity and side effects associated with chronic administration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or cyclization reactions. For example, tetrahydroquinoline derivatives are often prepared using a Pictet-Spengler reaction, where benzylamine reacts with carbonyl compounds under acidic conditions (e.g., acetic acid) to form the tetrahydroquinoline backbone . Optimization includes adjusting stoichiometry (e.g., 2:1 base-to-acid ratio for dihydrochloride formation ), temperature (typically 60–80°C), and reaction time (12–24 hrs). Post-synthesis, purification involves crystallization in solvents like ethyl acetate or methanol, followed by characterization via H NMR and HRMS to confirm structure and purity .

Q. How does the dihydrochloride salt form influence the compound’s stability and solubility compared to its free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The salt form’s 2:1 chloride-to-base ratio improves hygroscopic resistance compared to hydrochloride salts, as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What analytical techniques are essential for characterizing this compound, and how are they validated?

- Methodological Answer : Key techniques include:

- HPLC-UV : Method development using C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0), validated for linearity (R > 0.999), precision (%RSD < 2%), and accuracy (90–110% recovery) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak) with <5 ppm error .

- H NMR : Assigns protons to the benzyl and tetrahydroquinoline moieties, with DMSO-d as a solvent to detect amine protons .

Advanced Research Questions

Q. How can researchers address low conversion efficiency and by-product formation during synthesis?

- Methodological Answer : Low yields (e.g., 15.9% in similar tetrahydroisoquinoline syntheses ) arise from substrate instability or competing pathways. Strategies include:

- By-product identification : Use LC-MS/MS to detect intermediates (e.g., norcoclaurine analogs) .

- Catalytic optimization : Introduce Lewis acids (e.g., ZnCl) or enzymes to enhance regioselectivity .

- Process intensification : Employ flow chemistry to reduce reaction time and improve heat transfer .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are confounding factors mitigated?

- Methodological Answer : For enzyme inhibition (e.g., LSD1 or kinase targets):

- Dose-response assays : Use 8-point dilution series (0.1–100 µM) with controls (e.g., Bomedemstat dihydrochloride as a reference inhibitor ).

- Counteract false positives : Include redox cycling assays (e.g., NAD(P)H:quinone oxidoreductase activity ) to exclude nonspecific effects.

- Data normalization : Express activity as % inhibition relative to vehicle and positive controls, with triplicate replicates .

Q. How can contradictions in biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

- Methodological Answer : Contradictions may stem from assay-specific parameters (e.g., cell line variability, exposure time). Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.